4-Trifluoromethanesulfinylbenzoic acid
Overview
Description
4-Trifluoromethanesulfinylbenzoic acid is an organic compound characterized by the presence of a trifluoromethanesulfinyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a benzoic acid derivative with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, under controlled temperature conditions .
Industrial Production Methods: Industrial production of 4-Trifluoromethanesulfinylbenzoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethanesulfinylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
4-Trifluoromethanesulfinylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethanesulfinylbenzoic acid and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets may include enzymes involved in cell wall biosynthesis or membrane-associated proteins .
Comparison with Similar Compounds
Uniqueness: 4-Trifluoromethanesulfinylbenzoic acid is unique due to the presence of both a benzoic acid moiety and a trifluoromethanesulfinyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
4-(trifluoromethylsulfinyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWWFZARYNKTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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